molecular formula C17H13Cl2N3O2 B12680442 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- CAS No. 107659-30-3

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-

Cat. No.: B12680442
CAS No.: 107659-30-3
M. Wt: 362.2 g/mol
InChI Key: SORUAGPBBWGLNK-UHFFFAOYSA-N
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Description

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, hydroxyl, and triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the chlorophenyl groups: This step often involves Friedel-Crafts acylation reactions using chlorobenzene derivatives.

    Hydroxylation and ketone formation: These functional groups can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Due to its structural similarity to known pharmacophores, it is investigated for potential therapeutic uses, including as an anti-inflammatory or anti-cancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl groups may enhance the compound’s binding affinity to these targets, while the hydroxyl and ketone groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding.

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules and chlorophenyl derivatives. For example:

    1,2,4-Triazole: A simple triazole ring without additional functional groups.

    Bis(4-chlorophenyl)methanol: A compound with two chlorophenyl groups and a hydroxyl group but lacking the triazole ring.

    Fluconazole: A well-known antifungal agent that contains a triazole ring and chlorophenyl groups.

Compared to these compounds, 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is unique due to its combination of functional groups, which may confer distinct pharmacological properties and reactivity.

Properties

CAS No.

107659-30-3

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one

InChI

InChI=1S/C17H13Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-10-20-21-11-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2

InChI Key

SORUAGPBBWGLNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)Cl)O)Cl

Origin of Product

United States

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